3,4-Dihydroxyxanthone

Übersicht

Beschreibung

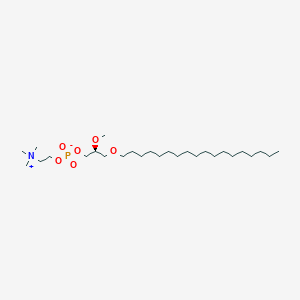

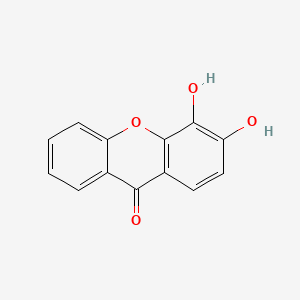

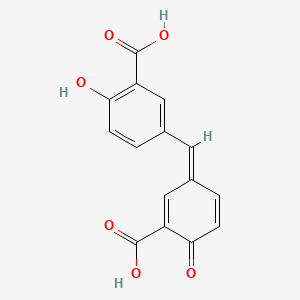

3,4-Dihydroxyxanthone ist ein natürlich vorkommendes Xanthonderivat, das für seine vielfältigen biologischen Aktivitäten bekannt ist. Xanthone sind eine Klasse von sauerstoffhaltigen heterocyclischen Verbindungen mit einem Dibenz-γ-Pyron-Gerüst. This compound wurde aufgrund seiner einzigartigen chemischen Struktur und Eigenschaften auf seine potenziellen therapeutischen Anwendungen hin untersucht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3,4-Dihydroxyxanthone kann durch verschiedene Methoden erfolgen. Ein üblicher Ansatz beinhaltet die Verwendung von Polyphenolen und Salicylsäuren, die mit Essigsäureanhydrid als Dehydratisierungsmittel erhitzt werden . Eine weitere Methode umfasst die Verwendung von Zinkchlorid und Phosphorylchlorid, um Xanthone in besserer Ausbeute und mit kürzeren Reaktionszeiten zu produzieren . Zusätzlich wurde die Mikrowellenheizung eingesetzt, um Xanthone über klassische Methoden zu synthetisieren .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet typischerweise die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Katalysatoren wie Ytterbium, Palladium, Ruthenium und Kupfer wurde untersucht, um die Effizienz des Syntheseprozesses zu verbessern .

Analyse Chemischer Reaktionen

Reaktionstypen

3,4-Dihydroxyxanthone unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind wichtig, um die Struktur der Verbindung zu modifizieren und ihre biologische Aktivität zu verbessern .

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen von this compound verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Substitutionsreaktionen beinhalten häufig die Verwendung von Halogenierungsmitteln und Nukleophilen .

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation von this compound zur Bildung von Chinonen führen, während die Reduktion Hydroxyxanthone liefern kann .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 3,4-Dihydroxyxanthone beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Seine antioxidative Aktivität wird beispielsweise seiner Fähigkeit zugeschrieben, freie Radikale einzufangen und oxidativen Stress zu hemmen . Seine Antikrebsaktivität ist mit seiner Wechselwirkung mit Topoisomerase II verbunden, einem Schlüsselenzym, das an der DNA-Replikation beteiligt ist . Zusätzlich werden seine entzündungshemmenden Wirkungen durch die Hemmung proinflammatorischer Zytokine vermittelt .

Wirkmechanismus

The mechanism of action of 3,4-Dihydroxyxanthone involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . Its anticancer activity is linked to its interaction with topoisomerase II, a key enzyme involved in DNA replication . Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines .

Vergleich Mit ähnlichen Verbindungen

3,4-Dihydroxyxanthone kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

3,6-Dihydroxyxanthone: Ähnlich in der Struktur, aber mit Hydroxylgruppen an verschiedenen Positionen, was zu Variationen in der biologischen Aktivität führt.

2,3-Dihydroxy-4-methoxyxanthone: Zeigt aufgrund des Vorhandenseins einer Methoxygruppe unterschiedliche pharmakologische Eigenschaften.

1,3-Dihydroxyxanthone: Ein weiteres Xanthonderivat mit unterschiedlichen biologischen Aktivitäten.

Die Einzigartigkeit von this compound liegt in seinem spezifischen Hydroxylierungsmuster, das zu seinen vielfältigen biologischen Aktivitäten und potenziellen therapeutischen Anwendungen beiträgt .

Eigenschaften

CAS-Nummer |

39731-48-1 |

|---|---|

Molekularformel |

C13H8O4 |

Molekulargewicht |

228.20 g/mol |

IUPAC-Name |

3,4-dihydroxyxanthen-9-one |

InChI |

InChI=1S/C13H8O4/c14-9-6-5-8-11(15)7-3-1-2-4-10(7)17-13(8)12(9)16/h1-6,14,16H |

InChI-Schlüssel |

YFVCSEXMOBEPQB-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=C(C=C3)O)O |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=C(C=C3)O)O |

| 39731-48-1 | |

Synonyme |

3,4-dihydroxy-xanthone |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-[3-[4-(3-aminopropylamino)butylamino]propanoylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide](/img/structure/B1237928.png)

![N-(2-CHLOROPHENYL)-N'-[4-(PIPERIDINOMETHYL)PHENYL]UREA](/img/structure/B1237938.png)

![(5R,6R)-6-[[[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]-oxomethyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1237944.png)